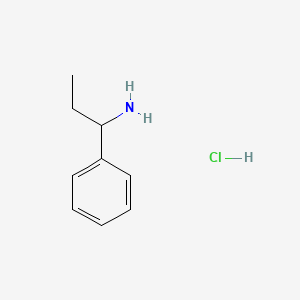

1-Phenyl-1-propanamine hydrochloride

Description

Contextual Significance in Organic Synthesis and Advanced Chemical Research

The primary significance of 1-phenyl-1-propanamine hydrochloride in the scientific community lies in its role as a versatile raw material for organic synthesis. It serves as a foundational building block for the creation of various organic compounds, including certain pharmaceuticals and other specialized chemical products. Its utility is frequently highlighted in synthetic pathways where a phenylpropylamine moiety is required.

A notable synthesis route for this compound involves the hydrogenation of 1-propiophenone oxime. chemicalbook.com In one documented method, 1-propiophenone is first reacted with hydroxylamine (B1172632) hydrochloride to form the oxime. chemicalbook.com Subsequently, this intermediate is subjected to hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of concentrated hydrochloric acid to yield the final hydrochloride salt. chemicalbook.com This process demonstrates a practical and scalable route to the compound, making it accessible for further research and development.

The compound is also used in comparative chemical analyses to understand structure-activity relationships among related phenethylamines. By comparing its properties and reactivity to similar molecules like phenylpropanolamine, ephedrine, and pseudoephedrine, researchers can gain insights into how structural modifications influence chemical behavior.

Scope of Academic Inquiry for the Compound and its Derivatives

Academic inquiry into this compound extends to its chemical reactivity and its use in creating a range of derivatives. The compound undergoes typical reactions characteristic of primary amines, which allows for extensive functional group manipulation. Key areas of investigation include:

Oxidation: The amine group can be oxidized to a nitro group or other oxidized forms using appropriate reagents like potassium permanganate (B83412).

Reduction: The compound can be subjected to reduction to form different amine derivatives.

Substitution: The amine group is amenable to substitution reactions, enabling the attachment of other functional groups to the nitrogen atom.

Research has also focused on the synthesis and study of its derivatives. For instance, N-methyl-1-phenyl-1-propanamine hydrochloride, a secondary amine derivative, is utilized as an analytical reference standard in pharmaceutical research and forensic analysis. evitachem.comcaymanchem.com The synthesis of such derivatives often involves alkylation reactions where the nitrogen atom is modified. evitachem.com These derivatives are valuable tools for developing and validating analytical methods for drug testing and for studying the properties of related compounds. evitachem.com

Structural Isomerism and Related Amine Hydrochlorides in Chemical Studies

The study of structural isomerism is crucial for understanding the properties of phenylpropanamine hydrochlorides. This compound has a key structural isomer, 2-phenyl-1-propanamine hydrochloride, which shares the same molecular formula (C₉H₁₄ClN) but differs in the placement of the phenyl group.

| Compound | Phenyl Group Position | Key Structural Difference |

| 1-Phenyl-1-propanamine HCl | Attached to the first carbon of the propanamine chain. | The phenyl group and the amine group are on the same carbon atom (a benzylic amine). |

| 2-Phenyl-1-propanamine HCl | Attached to the second carbon of the propanamine chain. | The phenyl group is on the carbon adjacent to the one bearing the amine group. |

This seemingly minor structural alteration leads to different chemical and physical properties. For example, the altered stereoelectronic properties in the 2-phenyl isomer can affect its chemical reactivity compared to the 1-phenyl isomer.

In broader chemical studies, these compounds are part of a larger family of amine hydrochlorides investigated for their synthetic utility and structural characteristics. Other related compounds include N-methyl-1-phenyl-2-propanamine (methamphetamine) and 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine), which are studied for their distinct chemical properties and as reference standards. evitachem.com The investigation of these and other related structures helps to build a comprehensive understanding of how molecular architecture influences functionality within this class of compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMJKAAXNELJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947136 | |

| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24301-86-8 | |

| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Precursor Chemistry

Established Synthetic Pathways

The creation of 1-phenyl-1-propanamine hydrochloride can be approached through several well-documented synthetic routes. These pathways are designed to efficiently construct the target molecule from readily available starting materials.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of 1-phenyl-1-propanamine. This chemical reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org The process is widely utilized due to its versatility and the ability to be performed in a one-pot reaction under relatively mild conditions. wikipedia.orgchemicalbook.com

Phenylacetone, also known as 1-phenyl-2-propanone (P2P), is a primary precursor in the synthesis of 1-phenyl-1-propanamine and its derivatives. wikipedia.org The structure of phenylacetone provides the necessary phenyl and propyl groups, with the ketone functional group being the reactive site for amination. The reaction of phenylacetone with an appropriate amine source forms an imine intermediate, which is then reduced to the final amine product.

The choice of the amine donor is crucial in determining the final product of the reductive amination. For the synthesis of related compounds like methamphetamine, methylamine is commonly used. scribd.comscribd.comwikimedia.org In the synthesis of 1-phenyl-1-propanamine, ammonia is the required amine donor. The amine donor reacts with the carbonyl group of phenylacetone to form a hemiaminal, which then dehydrates to form the imine intermediate. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net Catalytic hydrogenation is an effective method for the reduction of imines. researchgate.net

Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent, LiAlH4 is capable of reducing amides and nitriles to amines. masterorganicchemistry.comjove.combyjus.commasterorganicchemistry.com It is a potent source of hydride ions and can effectively reduce the imine intermediate formed during reductive amination. masterorganicchemistry.comjove.com Reactions with LiAlH4 are typically carried out in anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (THF). byjus.com

Sodium Borohydride (B1222165) (NaBH4): This is a milder and more selective reducing agent compared to LiAlH4. commonorganicchemistry.commasterorganicchemistry.com It is capable of reducing aldehydes and ketones, and can also be used for the reduction of imines. wikipedia.orgcommonorganicchemistry.com To avoid the reduction of the starting ketone, NaBH4 is often added after the imine has had sufficient time to form. commonorganicchemistry.commasterorganicchemistry.com

Below is a table summarizing the common reduction reagents used in the reductive amination of phenylacetone.

| Reduction Reagent | Chemical Formula | Typical Solvents | Key Characteristics |

| Catalytic Hydrogen | H₂/Catalyst (e.g., Pd/C, Raney Ni) | Methanol, Ethanol (B145695) | Effective for imine reduction, often requires pressure. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very strong, non-selective reducing agent. byjus.commasterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Milder reducing agent, selective for carbonyls and imines. commonorganicchemistry.commasterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Water | Selective for imines in the presence of ketones, stable in mildly acidic conditions. chemicalbook.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloromethane, Dichloroethane | Mild and selective, often preferred for its safety profile over cyanoborohydride. wikipedia.orgmasterorganicchemistry.com |

Multi-Step Conversions from Aromatic Aldehydes and Ketones

The synthesis of 1-phenyl-1-propanamine can also be approached through multi-step pathways starting from aromatic aldehydes and ketones. One such method involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which can then be reduced to 1-phenyl-2-aminopropane (amphetamine). wikipedia.org While this produces an isomer of the target compound, modifications to the starting materials and reaction conditions can potentially lead to 1-phenyl-1-propanamine. Another general approach involves the reaction of aromatic aldehydes with acetaldehyde to form cinnamaldehydes, which can serve as versatile intermediates for further functional group transformations. nih.gov

Grignard Addition Reactions in Related Syntheses

Grignard reactions are a powerful tool for forming carbon-carbon bonds and can be utilized in the synthesis of precursors to 1-phenyl-1-propanamine. mnstate.edu For instance, the reaction of a Grignard reagent, such as ethylmagnesium bromide, with benzaldehyde yields 1-phenyl-1-propanol. study.comstudy.com This secondary alcohol can then potentially be converted to the corresponding amine through a variety of methods, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source or through a Ritter reaction.

The following table outlines the reactants and products in a relevant Grignard reaction.

| Grignard Reagent | Carbonyl Compound | Intermediate Product | Final Product (after workup) |

| Ethylmagnesium Bromide | Benzaldehyde | Alkoxide | 1-Phenyl-1-propanol study.comstudy.com |

Advanced and Stereoselective Synthesis Methodologies

The synthesis of specific enantiomers of chiral amines like 1-phenyl-1-propanamine is a critical focus in chemical and pharmaceutical development. Advanced methodologies are employed to ensure high purity of the desired stereoisomer, which is often essential for biological activity.

Biocatalytic Approaches (e.g., Transaminase-Mediated Enantioselective Synthesis)

Biocatalysis has emerged as a powerful and sustainable technology for producing enantiomerically pure amines. mdpi.com Among the enzymes utilized, transaminases (TAs), particularly ω-transaminases (ω-TAs), are prominent for their ability to synthesize chiral amines with high stereoselectivity. mdpi.comresearchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, offering an environmentally favorable alternative to conventional chemical catalysis. mdpi.comnih.gov

Transaminase-mediated synthesis can be approached in several ways: the asymmetric synthesis from a prochiral ketone, the kinetic resolution of a racemic amine mixture, or the deracemization of a racemic amine. mdpi.com The asymmetric synthesis route is often preferred and involves the conversion of a prochiral ketone, such as 1-phenyl-1-propanone (propiophenone), into the corresponding chiral amine. nih.govrsc.org The success of this method is often limited by factors like unfavorable reaction equilibrium, substrate scope, and product inhibition. mdpi.comresearchgate.netwhiterose.ac.uk To overcome these challenges, various strategies have been developed, including protein engineering to improve enzyme stability and substrate scope, and reaction engineering approaches to shift the reaction equilibrium towards the product side. whiterose.ac.uk

Researchers have successfully engineered ω-transaminases to enhance their catalytic efficiency toward bulky ketones like propiophenone. rsc.org For instance, by rationally engineering the large binding pocket of an (S)-selective ω-transaminase, the catalytic efficiency for converting propiophenone was enhanced by over 470-fold, increasing the conversion from 1.3% to 94.4% while maintaining excellent stereoselectivity (>99.9% ee). rsc.org

| Enzyme/Biocatalyst | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Engineered (S)-selective ω-transaminase (M78F/W82A/I284F/T440Q) | 1-Propiophenone | Asymmetric Synthesis | 94.4 | >99.9 | rsc.org |

| Immobilised whole-cell (R)-transaminase (ArR-TA) | 1-Phenylpropan-2-one derivatives | Asymmetric Synthesis | 88-89 | >99 | nih.govresearchgate.net |

| Immobilised whole-cell (R)-transaminase | Racemic 1-phenylpropan-2-amine derivatives | Kinetic Resolution | >48 | >95 (for remaining (S)-enantiomer) | nih.gov |

Strategies for Asymmetric Synthesis and Chiral Induction

Beyond biocatalysis, various chemical strategies for the asymmetric synthesis of chiral amines have been developed. These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity. One common approach is the asymmetric reduction of a prochiral imine or the reductive amination of a prochiral ketone. researchgate.net

For example, the asymmetric synthesis of (S)-3-Chloro-1-phenyl-1-propanol, a related chiral building block, has been achieved using borane amine complexes with chiral catalysts like (R)-α,α-diphenyl-2-pyrrolidinemethanol, yielding products with high enantiomeric excess (81.6-87.7% ee). ciac.jl.cn Another strategy involves the enantioselective addition of organometallic reagents to aldehydes, mediated by chiral ligands. The addition of diethylzinc to benzaldehyde, for instance, can produce chiral 1-phenyl-1-propanol with high yield and enantioselectivity when catalyzed by amino alcohols derived from chiral 1-phenylethylamine. nih.govrsc.org These alcohol products can then serve as precursors for the synthesis of the corresponding chiral amines.

Imine reductases (IREDs) represent another class of enzymes that are highly effective for the asymmetric synthesis of chiral amines through the dynamic kinetic resolution and reductive amination of corresponding aldehydes or ketones. researchgate.net

Deracemization Techniques for Chiral Amine Production

Deracemization is a highly efficient process that converts a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.comresearchgate.net These techniques typically involve a stereoselective oxidation or deamination of one enantiomer from the racemic mixture to form a prochiral intermediate (e.g., a ketone), followed by a stereoselective reduction or amination of this intermediate back to the single desired enantiomer of the amine. researchgate.netresearchgate.net

Modern deracemization strategies often employ chemoenzymatic or multi-enzyme cascade reactions. researchgate.netresearchgate.net A one-pot, two-step cascade for generating chiral amines can utilize two stereocomplementary enzymes, such as an (S)-selective ω-transaminase and an (R)-selective amine dehydrogenase (AmDH). researchgate.netacs.org In this system, the (S)-transaminase first selectively deaminates the (S)-enantiomer from the racemic amine, producing the corresponding ketone. Subsequently, the (R)-amine dehydrogenase reduces the ketone to the (R)-amine, with the net result being the conversion of the entire racemic mixture to the (R)-enantiomer. researchgate.netacs.org By controlling the direction of the cascade, it is possible to produce either the (R)- or (S)-amine from the same racemic starting material. researchgate.netacs.org

Formation of the Hydrochloride Salt: Principles and Practice

The conversion of a free amine, such as 1-phenyl-1-propanamine, into its hydrochloride salt is a standard and crucial step in chemical synthesis, particularly for purification, stabilization, and formulation. youtube.comspectroscopyonline.com

The underlying principle is a simple acid-base reaction. spectroscopyonline.com Amines are organic bases due to the lone pair of electrons on the nitrogen atom. When reacted with a strong mineral acid like hydrochloric acid (HCl), the nitrogen atom is protonated, gaining a proton (H+) from the acid to form a substituted ammonium (B1175870) ion. youtube.comspectroscopyonline.comoxfordreference.com This positively charged ammonium cation then forms an ionic bond with the chloride anion (Cl-), resulting in the formation of an amine salt. youtube.comspectroscopyonline.com

Reaction: R-NH₂ (Amine) + HCl (Hydrochloric Acid) → [R-NH₃]⁺Cl⁻ (Amine Hydrochloride Salt)

In practice, this conversion is often straightforward. The amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (either aqueous or as a gas dissolved in a solvent) is added. chemicalbook.com The resulting hydrochloride salt, being an ionic compound, is typically a crystalline solid with significantly lower solubility in nonpolar organic solvents compared to its free base form. oxfordreference.com This difference in solubility facilitates its isolation from the reaction mixture through precipitation or crystallization, followed by filtration. youtube.comchemicalbook.com This process not only isolates the compound but also serves as an effective purification method. youtube.com For example, in the synthesis of the related 2-phenyl-1-propylamine HCl, the product was precipitated from the reaction filtrate by adding methyl tert-butyl ether (MTBE), collected by filtration, and dried to yield a white powder. chemicalbook.com

Isotopic Labeling and Precursor Origin Investigations in Synthetic Pathways

Isotopic labeling is a powerful analytical technique used to elucidate reaction mechanisms, track the fate of atoms through a synthetic pathway, and investigate the origin of precursors. ojp.govwvu.edu In the context of compounds structurally related to 1-phenyl-1-propanamine, such as synthetic cathinones, stable isotopes like deuterium (D or ²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) are incorporated into specific positions of the molecule. ojp.gov

By synthesizing labeled analogues and analyzing their fragmentation patterns in a mass spectrometer, chemists can gain a deep understanding of how the molecule breaks apart. ojp.govwvu.eduwvu.edu This information is crucial for confirming proposed fragmentation mechanisms. wvu.eduresearchgate.net For example, deuterium labeling experiments have been used to show that a minor component observed during the analysis of methcathinone arises from the thermal oxidation of the side chain. oup.commdma.ch Similarly, combining isotopic labeling with high-resolution mass spectrometry (HRMS) and multi-stage mass spectrometry (MSn) allows for the confirmation of intermediate product ions along fragmentation pathways. wvu.eduresearchgate.net

This mechanistic insight is invaluable for synthetic chemists. Understanding how molecules are constructed and deconstructed allows for the optimization of synthetic routes and the identification of potential byproducts. Furthermore, in forensic and regulatory contexts, analyzing the isotopic signature of a compound can sometimes provide clues about the specific synthetic route used or the geographical origin of the chemical precursors.

One-Pot Synthesis Strategies and Their Efficiencies

One-pot synthesis strategies represent a significant advancement in chemical manufacturing, aligning with the principles of green and sustainable chemistry. rsc.orgrsc.org These methods involve conducting multiple reaction steps sequentially in a single reactor without isolating the intermediate products, thereby saving time, reducing solvent waste, and lowering energy and reactor costs. rsc.org

The synthesis of primary amines, including 1-phenyl-1-propanamine, can be achieved through various one-pot procedures. A common and efficient method is the one-pot reductive amination of aldehydes or ketones. researchgate.nettandfonline.com For instance, a novel one-pot, two-step reductive amination of aldehydes involves an initial amination step with hydroxylammonium chloride, followed by a reduction step. researchgate.nettandfonline.com This approach is valued for its operational simplicity and mild reaction conditions. researchgate.nettandfonline.com

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

1D NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum of 1-Phenyl-1-propanamine, distinct signals corresponding to the different types of protons in the molecule would be observed. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The proton attached to the carbon bearing the amino group and the phenyl group (the benzylic proton) would likely appear as a triplet downfield, influenced by the adjacent methylene (B1212753) group. The methylene (CH₂) protons of the propyl chain would present as a multiplet, and the terminal methyl (CH₃) protons would appear as a triplet further upfield. The amine (NH₂) protons would appear as a broad singlet. Upon formation of the hydrochloride salt, the benzylic proton and the protons on the adjacent carbon would experience a downfield shift due to the electron-withdrawing effect of the -NH₃⁺ group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-Phenyl-1-propanamine, the carbons of the phenyl ring would produce signals in the aromatic region (typically 125-145 ppm). The benzylic carbon, attached to both the phenyl and amino groups, would be found further downfield. The other two carbons of the propyl chain would appear at higher field strengths. Similar to ¹H NMR, the formation of the hydrochloride salt would cause a downfield shift for the carbons closest to the newly formed ammonium (B1175870) center.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Phenyl-1-propanamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho, meta, para) | 7.20 - 7.40 (m) | 127.0 - 129.0 |

| Phenyl C (quaternary) | - | ~145.0 |

| CH-NH₂ | ~3.8 (t) | ~58.0 |

| CH₂ | ~1.7 (m) | ~27.0 |

| CH₃ | ~0.9 (t) | ~11.0 |

| NH₂ | variable, broad | - |

Note: These are estimated values for the free base. For the hydrochloride salt, signals for protons and carbons near the nitrogen atom would be shifted downfield.

Advanced 2D NMR Methodologies (e.g., COSY, HSQC) for Complex Spectral Assignment

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-Phenyl-1-propanamine hydrochloride, COSY would show correlations between the benzylic proton and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons, confirming the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the benzylic proton signal to the benzylic carbon signal.

These 2D NMR methods are invaluable for resolving any ambiguities that may arise from the 1D spectra, ensuring a correct and complete structural assignment.

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

An IR or FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) would appear as a broad band in the region of 2400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. C-N stretching vibrations can also be observed.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the phenyl ring would give a particularly intense band.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -NH₃⁺ | N-H Stretch | 2400 - 3200 (broad) | IR/FTIR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR/FTIR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR/FTIR, Raman |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR/FTIR, Raman |

| C-N | C-N Stretch | 1000 - 1250 | IR/FTIR |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Molecular Ion and Isotopic Pattern Analysis

In a mass spectrum of 1-Phenyl-1-propanamine, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (135.21 g/mol for the free base). nih.gov The presence of the hydrochloride would typically not be observed directly in the mass spectrum under common ionization techniques like electron ionization (EI), as the HCl is usually lost.

The isotopic pattern of the molecular ion can provide confirmation of the elemental composition. The relative abundance of the [M+1]⁺ peak, primarily due to the natural abundance of ¹³C, can be calculated and compared to the experimental spectrum to support the proposed molecular formula.

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. For 1-Phenyl-1-propanamine, a common fragmentation pathway would be the cleavage of the bond between the first and second carbon of the propyl chain, leading to the formation of a stable benzylic cation. The base peak in the mass spectrum of 1-phenylpropan-1-amine (B1219004) is often observed at m/z 106. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for 1-Phenyl-1-propanamine

| m/z | Proposed Fragment | Formula |

| 135 | Molecular Ion | [C₉H₁₃N]⁺ |

| 106 | Loss of an ethyl group | [C₇H₈N]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Applications in Trace Analysis and Detection

The detection and quantification of this compound at trace levels are critical in various scientific contexts. Methodologies for the analysis of phenylalkylamines are well-established and are applicable to this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. researchgate.net

In a typical scenario, HPLC would be employed to separate this compound from a complex matrix. The separation is based on the compound's physicochemical properties, such as its polarity and affinity for the stationary phase of the chromatography column. Subsequent detection by a UV spectrophotometer would rely on the ultraviolet absorbance of the phenyl group. For enhanced sensitivity and specificity, particularly in complex biological or environmental samples, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method.

GC-MS is another cornerstone technique for trace analysis. fastercapital.com For a polar compound like this compound, derivatization is often required to increase its volatility for gas-phase analysis. This process converts the primary amine into a less polar, more volatile derivative, which can then be separated by GC and detected with high sensitivity and structural specificity by the mass spectrometer. These methods are fundamental in forensic science and environmental monitoring for the unambiguous identification and quantification of trace amounts of substances. fastercapital.com

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Definitive Structure Determination

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule is calculated, revealing the complete molecular structure. Key data obtained from such an analysis include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell parameters (the dimensions of the basic repeating unit of the crystal). While specific crystallographic data for this compound is not detailed in the available literature, the analysis of other amine hydrochloride salts shows that this technique provides the foundational data for all further solid-state characterization. nih.govsoton.ac.uk

Analysis of Crystalline Polymorphs and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, and their study is of paramount importance. The investigation into the polymorphism of hydrochloride salts of structurally related compounds has shown that different crystallization conditions (e.g., solvent, temperature) can lead to various crystalline forms. soton.ac.uksoton.ac.uk

For this compound, different packing arrangements of the molecules in the crystal lattice could give rise to polymorphs. These forms would be identified by techniques like X-ray powder diffraction (XRPD), which produces a characteristic diffraction pattern for each crystalline phase. Computational predictions can also be used to explore the potential polymorphic landscape of a molecule, identifying possible stable crystal structures. soton.ac.uk The analysis of crystal packing reveals how individual molecules are arranged, which is dictated by the intermolecular forces between them. This arrangement determines the density, stability, and other macroscopic properties of the solid.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonding)

The crystal structure of this compound is stabilized by a network of non-covalent intermolecular interactions. As a primary amine salt, the most significant of these is the hydrogen bond between the protonated amine group (N⁺-H) and the chloride anion (Cl⁻). nih.gov This strong electrostatic interaction is a primary driver in the formation and stabilization of the crystal lattice.

Van der Waals forces: These dispersion forces are present between all atoms and are particularly significant in the interactions involving the hydrocarbon portions of the molecule (the ethyl group and the phenyl ring). mdpi.com

π-π stacking: The aromatic phenyl rings of adjacent molecules can stack on top of each other, an interaction that helps to stabilize the crystal structure. mdpi.com

C-H···π interactions: Hydrogen atoms attached to the carbon skeleton can interact with the electron cloud of the phenyl ring of a neighboring molecule.

The systematic study of these interactions is crucial for understanding the principles of molecular recognition and crystal engineering. mdpi.comnih.gov The table below summarizes the types of interactions expected to define the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Structure |

| Hydrogen Bond | N⁺-H (Ammonium) | Cl⁻ (Chloride) | Primary structure-directing interaction, forming strong linkages between cations and anions. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal packing by stabilizing the parallel arrangement of aromatic rings. mdpi.com |

| Van der Waals Forces | All atoms | All atoms | General attractive forces that contribute to the overall lattice energy and dense packing. mdpi.com |

Other Advanced Spectroscopic and Analytical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. For this compound, the primary chromophore (the part of the molecule that absorbs light) is the phenyl group. The absorption of UV light by the benzene (B151609) ring is due to π → π* electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, would be expected to show characteristic absorption bands. Typically, a benzene ring exhibits a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm. The exact position (λmax) and intensity (molar absorptivity) of these bands can be influenced by the solvent and the substituents on the ring. The analytical characterization of similar phenylalkylamine derivatives frequently includes UV-Vis spectroscopy as a standard method. ijpsr.comgoogle.com This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Rotational Spectroscopy (e.g., Fourier-Transform Microwave Spectroscopy) for Conformational Analysis

Rotational spectroscopy, particularly Fourier-Transform Microwave (FTMW) spectroscopy, is a powerful high-resolution technique for the unambiguous determination of the gas-phase structures of molecules. This method provides precise rotational constants which are directly related to the molecule's moments of inertia, allowing for detailed conformational analysis.

While direct experimental studies using rotational spectroscopy on this compound were not identified in the reviewed literature, the application of this technique to structurally analogous compounds provides significant insight into its utility for elucidating the conformational landscape of flexible phenylalkylamines. Studies on related molecules such as 1-phenyl-1-propanol, 1-phenyl-2-propanol, and methamphetamine have successfully employed FTMW spectroscopy to identify the most stable conformers in the gas phase. nih.govresearchgate.netnih.gov

For molecules like 1-phenyl-1-propanamine, which possess multiple rotational axes (e.g., C-C and C-N bonds), several conformers can exist. These conformers are often stabilized by weak intramolecular interactions, such as hydrogen bonds. In similar phenylalkylamines, FTMW studies have revealed the presence of folded (gauche) and extended (anti) conformations. rsc.org For instance, investigations into 2-phenylethylamine identified four distinct conformers, with the two most stable ones exhibiting a gauche arrangement stabilized by a weak N-H···π interaction between the amino group and the phenyl ring. rsc.org In the case of 1-phenyl-1-propanol, the two most stable conformers are stabilized by an O-H···π interaction. nih.gov

A hypothetical conformational analysis of 1-phenyl-1-propanamine using FTMW spectroscopy would involve the following:

Sample Introduction: The compound would be heated and seeded into a supersonic jet of an inert carrier gas, such as argon or neon. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum by populating only the lowest energy conformers.

Spectral Acquisition: The cooled molecules in the gas jet are exposed to a pulse of microwave radiation, causing them to rotate coherently. The subsequent free induction decay of the emitted rotational signal is detected and Fourier-transformed to yield the high-resolution rotational spectrum.

Spectral Assignment and Analysis: The observed rotational transitions are assigned to specific conformers based on theoretical calculations (ab initio or density functional theory) of their structures and predicted rotational constants. The analysis of the hyperfine structure arising from the ¹⁴N nucleus can further aid in the conclusive identification of the conformers. rsc.org

Through this process, the precise rotational constants (A, B, and C) for each observed conformer of 1-phenyl-1-propanamine would be determined. These constants would allow for the calculation of the moments of inertia and, consequently, the detailed three-dimensional arrangement of the atoms, providing definitive information on the preferred conformations and the subtle intramolecular forces that govern them.

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, nitrogen, and heteroatoms) within a compound. This method serves as a crucial checkpoint for verifying the empirical and molecular formula of a synthesized or purified substance, thereby confirming its elemental composition and purity.

For this compound, the molecular formula is C₉H₁₄ClN. chemicalbook.comscbt.com Based on this formula and the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, Cl: 35.453 u, N: 14.007 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 171.67 g/mol . scbt.com

The verification process involves combusting a small, precisely weighed sample of this compound in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, and N₂) are then quantitatively measured. The amount of chlorine is typically determined by other methods, such as titration after combustion. The experimentally determined mass percentages of each element are then compared against the theoretical values derived from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 62.97 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.22 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.65 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.16 |

| Total | 171.671 | 100.00 |

Note: The values in the table are calculated based on standard atomic weights and may be subject to minor variations depending on the specific isotopic composition.

Chemical Reactivity and Derivatization

Fundamental Reactions of the Amine Functionality

The amine group in 1-Phenyl-1-propanamine hydrochloride is the focal point of its chemical reactivity, participating in reactions typical of primary amines.

The nitrogen atom of 1-Phenyl-1-propanamine possesses a lone pair of electrons, making it nucleophilic and capable of undergoing alkylation. Reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the nitrogen, leading to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. This process allows for the synthesis of more complex derivatives with modified chemical properties. For instance, N-methylation can be achieved to produce N-methyl-1-phenyl-1-propanamine. evitachem.com

As a primary amine, 1-Phenyl-1-propanamine is basic and readily reacts with acids to form salts. The hydrochloride salt (this compound) is a common form, which is often a more stable, crystalline solid compared to the free base. evitachem.com In aqueous solution, the hydrochloride salt establishes an acid-base equilibrium. The presence of the hydrochloric acid makes the solution typically acidic. evitachem.com The stability and solubility of these salts are crucial for their handling and application in various chemical processes. evitachem.com

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. While aldehydes are the initial oxidation products of primary alcohols, primary amines like 1-Phenyl-1-propanamine can be oxidized through different pathways. scribd.com Strong oxidizing agents can facilitate the conversion of the amine group. Under certain conditions, oxidation can lead to the formation of ketones or, with more vigorous oxidation that involves cleavage of carbon-carbon bonds, carboxylic acids. libretexts.org For example, metal-free oxidation protocols have been developed for the biomimetic oxidation of primary amines to carboxylic acids. nih.gov These reactions may proceed through imine intermediates which are then further oxidized. nih.gov The choice of oxidant is critical; agents like potassium permanganate (B83412) or sodium dichromate under acidic conditions are powerful enough for such transformations, though they can be destructive and break carbon-carbon bonds. libretexts.orgpearson.com

While 1-Phenyl-1-propanamine is itself a reduced form, related compounds can be reduced to form this and other amine derivatives. For instance, the reduction of oximes or imines can yield primary or secondary amines. A relevant synthetic pathway involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride (B1222165) and acetic acid to yield 3-methylamino-1-phenyl-1-propanol, a related amino alcohol. google.com Catalytic reduction is a widely used method for preparing phenylamine derivatives from aromatic nitro compounds, although this process typically favors the formation of thermodynamically stable aromatic amines. researchgate.netmdpi.com The reduction of a ketone, such as 1-phenyl-1,2-propanedione, can be accomplished using reducing agents like sodium borohydride to yield the corresponding alcohol, demonstrating a related reduction of a carbonyl group on a similar molecular backbone. blogspot.com

The amine group of 1-Phenyl-1-propanamine can act as a nucleophile in substitution reactions. More significantly, the carbon atom to which the amine is attached is a chiral center. Nucleophilic substitution reactions involving this chiral center, particularly if the amine is converted into a good leaving group, are expected to proceed with stereochemical consequences. In nucleophilic substitution reactions of primary and secondary alkyl substrates, an inversion of configuration at the chiral center is typically observed, a phenomenon known as the Walden inversion. libretexts.orglibretexts.org This is a critical consideration in the synthesis of enantiomerically pure derivatives, where maintaining or inverting the stereochemistry at the C1 position is essential. libretexts.org

Strategic Derivatization for Analytical and Synthetic Purposes

Derivatization of 1-Phenyl-1-propanamine is a key strategy for both analytical detection and the synthesis of new chemical entities. Because aliphatic amines often lack a strong chromophore or fluorophore, they are difficult to detect using common analytical techniques like HPLC with UV-Vis or fluorescence detection. thermofisher.com

For analytical purposes, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine. researchgate.net This enhances detection sensitivity and selectivity and can also improve chromatographic separation by reducing the polarity of the analyte. thermofisher.comresearchgate.net A variety of reagents are used for this purpose, each with specific reaction conditions.

Table 1: Common Derivatizing Reagents for Primary Amines

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV |

For synthetic purposes, derivatization is used to create new molecules with potentially useful properties. For example, transaminase enzymes can be used for the asymmetric synthesis of 1-phenylpropan-2-amine derivatives from prochiral ketones, highlighting a biocatalytic approach to creating chiral amine derivatives. researchgate.netresearchgate.net

Table 2: Example Derivatization Reaction Conditions

| Reagent | Conditions | Purpose |

|---|---|---|

| DMQC-OSu | Boric acid buffer (pH 7.5), 50°C for 40 minutes | HPLC analysis with fluorescence detection |

| FMOC-Cl | Borate buffer (pH 9), Room temperature | HPLC analysis with fluorescence detection |

These strategic derivatizations underscore the compound's utility as a building block in both chemical analysis and the development of more complex molecules.

Structure-Reactivity Relationships: Influence of Molecular Configuration

The molecular structure of 1-phenyl-1-propanamine, including its stereochemistry, can influence its chemical reactivity. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-1-phenyl-1-propanamine nih.govchemspider.com. The spatial arrangement of the substituents around the chiral carbon atom can affect the accessibility of the primary amine group to reagents.

In derivatization reactions, especially those involving chiral derivatizing agents, the stereochemistry of 1-phenyl-1-propanamine is critical. The use of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, with a racemic mixture of an amine will result in the formation of diastereomers nih.gov. These diastereomers have different physical properties and can be separated by chromatographic techniques like capillary gas-liquid chromatography, allowing for the quantification of the individual enantiomers nih.gov. The efficiency and rate of such reactions can be dependent on the specific enantiomer, a principle that is fundamental to stereospecific analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal tool for investigating the electronic structure and properties of medium-sized organic molecules like 1-Phenyl-1-propanamine. DFT methods, particularly those employing hybrid functionals such as B3LYP, offer a favorable balance between computational cost and accuracy for predicting a range of molecular properties.

DFT calculations are extensively used to predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate isotropic chemical shielding values for nuclei like ¹³C and ¹H. These theoretical shielding values are then converted into chemical shifts (δ) for comparison with experimental data, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Studies on analogous compounds, such as 3-phenylpropylamine, have demonstrated the efficacy of this approach. Using the B3LYP functional with a 6-311++G(d,p) basis set, calculated ¹H and ¹³C NMR chemical shifts show strong correlation with experimental values. Such calculations aid in the definitive assignment of spectral peaks, which can sometimes be ambiguous from experimental data alone. Discrepancies between calculated and observed shifts can often be attributed to solvent effects, which can also be modeled using methods like the Polarizable Continuum Model (PCM).

Below is a representative table illustrating the kind of data generated in such studies for a related phenylalkylamine, comparing experimental NMR shifts with those calculated using DFT methods.

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (B3LYP) (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (B3LYP) (ppm) |

|---|---|---|---|---|

| C1 | 142.5 | 145.2 | - | - |

| C2/C6 | 128.4 | 130.9 | 7.25 | 7.41 |

| C3/C5 | 128.3 | 131.2 | 7.25 | 7.48 |

| C4 | 125.7 | 128.4 | 7.17 | 7.39 |

| Cα | 44.1 | 46.3 | 2.68 | 2.85 |

| Cβ | 35.9 | 38.1 | 1.85 | 1.99 |

| Cγ | 33.6 | 35.5 | 2.92 | 3.11 |

Data adapted from theoretical studies on analogous compounds for illustrative purposes.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating the associated activation energies. For molecules like 1-Phenyl-1-propanamine, this can be applied to understand its synthesis, decomposition, or metabolic pathways.

For instance, computational studies on the decomposition of a similar amine, propylamine, have used DFT (B3LYP) and CBS-QB3 methods to investigate various unimolecular and bimolecular reaction pathways. nih.govresearchgate.net These calculations involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that optimized structures are true minima (all real frequencies) or first-order saddle points (one imaginary frequency for transition states).

Intrinsic Reaction Coordinate (IRC) Analysis: Verifying that a transition state connects the correct reactant and product minima on the potential energy surface. nih.gov

By comparing the calculated activation barriers for different proposed pathways, researchers can determine the most kinetically favorable mechanism. For example, in the study of propylamine, DFT calculations helped to identify the most significant dehydrogenation pathway, both kinetically and thermodynamically. nih.govresearchgate.net This methodology can be directly applied to understand reactions involving 1-Phenyl-1-propanamine, such as its formation via reductive amination of propiophenone.

The Molecular Electrostatic Potential (MESP) is a valuable descriptor derived from DFT calculations that illustrates the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, providing a visual guide to its chemical reactivity.

The MESP map uses a color scale to represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like the nitrogen in the amine group).

Blue: Regions of positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For 1-Phenyl-1-propanamine, the MESP would show a significant region of negative potential (red) around the nitrogen atom of the primary amine group due to its lone pair of electrons. This site represents the center of nucleophilicity and basicity. Conversely, positive potential (blue) would be localized on the amine hydrogens and, to a lesser extent, the aromatic hydrogens. This analysis helps predict how the molecule will interact with other reagents, identifying likely sites for protonation, hydrogen bonding, and electrophilic attack.

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy calculations, particularly for conformational analysis and determining energy barriers.

1-Phenyl-1-propanamine has several rotatable bonds, leading to multiple possible conformations. Ab initio calculations, such as MP2 with basis sets like 6-31G**, are employed to determine the geometries and relative energies of these different conformers. By systematically rotating the key dihedral angles (e.g., around the C-C and C-N bonds of the propyl chain), a potential energy landscape can be mapped.

Studies on structurally related molecules, such as methamphetamine and 1-phenyl-2-propanol, have shown that the most stable (lowest energy) conformations are often stabilized by weak intramolecular interactions. For 1-Phenyl-1-propanamine, a key interaction would be the NH-π interaction between the amine group's hydrogen atoms and the electron-rich π-system of the phenyl ring. The calculations identify the specific staggered or gauche conformations that maximize these favorable interactions, leading to the global energy minimum structure.

Ab initio methods are also used to calculate the energy barriers for internal rotation around single bonds. This is achieved by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values (e.g., from 0° to 360°), while all other geometric parameters are allowed to relax. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations along this path defines the rotational barrier.

For a molecule containing a propyl group like 1-Phenyl-1-propanamine, the rotation of the terminal methyl group is a key dynamic feature. Theoretical calculations on similar compounds have determined the V₃ barrier (threefold potential) for methyl rotation. For example, a study on 1-phenyl-2-propanone using MP2/6-31G* optimizations estimated the barrier to methyl rotation to be 355 cm⁻¹. These calculations provide fundamental data on the molecule's internal dynamics and flexibility.

Intermolecular Interactions and Supramolecular Chemistry

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules interact with their neighbors. For 1-Phenyl-1-propanamine hydrochloride, a Hirshfeld analysis would partition the crystal space to reveal the nature and prevalence of different intermolecular contacts.

The analysis generates a three-dimensional surface colored according to the proximity of neighboring atoms and a two-dimensional "fingerprint plot" that summarizes the types of contacts. Given the structure of this compound, which includes a phenyl ring, an alkyl chain, and an ammonium (B1175870) chloride group, the analysis would be expected to highlight several key interactions. The most significant of these would likely be the hydrogen bonds between the ammonium group (N-H) and the chloride ions (Cl⁻), as well as weaker contacts involving hydrogen atoms.

Detailed research findings from a hypothetical Hirshfeld analysis would likely include:

Dominance of H···H Contacts: As is common for organic molecules, contacts between hydrogen atoms on adjacent molecules would likely constitute the largest percentage of the total Hirshfeld surface area, reflecting the importance of van der Waals forces in the crystal packing.

N-H···Cl Hydrogen Bonds: Sharp, distinct spikes on the 2D fingerprint plot would correspond to the strong hydrogen bonds between the positively charged ammonium group and the chloride anion. These are critical directional interactions that anchor the supramolecular structure.

Quantification of Contacts: The analysis provides a quantitative breakdown of all intermolecular contacts.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents van der Waals forces and general packing. |

| H···Cl/Cl···H | ~20-30% | Corresponds to the primary N-H···Cl hydrogen bonds. |

| H···C/C···H | ~15-25% | Includes C-H···π interactions and other van der Waals contacts. |

| C···C | ~2-5% | Potential π-π stacking interactions between phenyl rings. |

The Noncovalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique that identifies and visualizes non-covalent interactions in real space. It plots the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix, to distinguish between different types of interactions.

For this compound, an NCI-RDG analysis would generate 3D isosurfaces within the molecule and between adjacent molecules in the crystal lattice. These surfaces are color-coded to reveal the nature of the interactions:

Blue Isosurfaces: Indicate strong, attractive interactions, which would be expected to appear between the ammonium (N-H) protons and the chloride ion, confirming the presence of strong hydrogen bonds.

Green Isosurfaces: Represent weak, attractive van der Waals interactions. These would be widespread, appearing between the alkyl chains and between the phenyl rings of neighboring molecules, illustrating the packing forces. researchgate.net

Red Isosurfaces: Signify strong, repulsive interactions (steric clashes). These would typically be found in regions of high electron density, such as within the core of the phenyl rings, indicating the energetic cost of atoms being too close.

This analysis provides a complementary and intuitive visualization of the bonding and packing forces identified by Hirshfeld analysis, highlighting the specific regions of attraction and repulsion that define the supramolecular assembly.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. By analyzing the topological properties of the electron density at specific points, known as bond critical points (BCPs), QTAIM can characterize the nature and strength of chemical bonds and intermolecular interactions.

A QTAIM analysis of this compound would yield valuable data for every bond and significant non-covalent interaction:

Covalent Bond Characterization: For the C-C, C-H, and C-N bonds, the analysis would calculate the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. A high ρ value and a large, negative Laplacian are characteristic of strong, covalent (shared) interactions.

Ionic Interaction Analysis: The interaction between the ammonium cation and the chloride anion would be characterized by a low electron density and a positive Laplacian at the BCP. This signature is indicative of a closed-shell interaction, typical of ionic bonds and strong hydrogen bonds.

Weak Interaction Detection: QTAIM can also identify and characterize weaker interactions, such as the C-H···π contacts. These would have very low electron density values at their respective BCPs.

Table 2: Predicted QTAIM Parameters for Selected Bonds and Interactions

| Bond / Interaction | Predicted Electron Density (ρ) (a.u.) | Predicted Laplacian (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (phenyl) | High (~0.30) | Negative | Covalent |

| C-N (amine) | Moderate (~0.25) | Negative | Polar Covalent |

| N-H···Cl | Low (~0.04) | Positive | Strong Hydrogen Bond / Ionic |

Computational Predictions of Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of molecules. By calculating properties derived from the electronic structure, such as molecular orbitals and electrostatic potential, it is possible to identify the most likely sites for chemical reactions. Density functional theory (DFT) is a common method employed for these predictions.

For this compound, computational analysis can predict its behavior in various chemical reactions, including oxidation, reduction, and substitution.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates the region most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). For 1-Phenyl-1-propanamine, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, making these the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule. For the protonated amine, a strong positive potential (blue) would be centered on the -NH3⁺ group, confirming it as a site for nucleophilic attack or interaction with anions. The phenyl ring would show a region of negative potential (red) above and below the plane of the ring, associated with the π-electron cloud, making it susceptible to electrophiles.

Predicted Reactivity: Based on these analyses, computational models would predict:

Oxidation: The amine group is a likely site for oxidation.

Electrophilic Aromatic Substitution: The phenyl ring is activated by the alkyl group, and computational models could predict the regioselectivity (ortho, para, or meta) of substitution reactions.

Nucleophilic Substitution: While less likely, predictions could be made about the conditions required for substitution at the carbon atom attached to the nitrogen.

These computational tools provide a theoretical framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and further research.

Applications in Advanced Organic Synthesis and Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-Phenyl-1-propanamine hydrochloride serves as a crucial starting material or intermediate in multi-step synthetic pathways designed to produce more complex molecular architectures. Its amine group is readily available for a variety of chemical transformations, including amidation, alkylation, and condensation reactions. This reactivity allows for its incorporation into larger molecules, particularly in the development of novel compounds in medicinal chemistry and materials science.

A notable example of its application is in the synthesis of adenosine (B11128) derivatives. In one documented synthetic route, this compound is reacted with 6-chloropurine (B14466) riboside in the presence of triethylamine. chemicalbook.com This reaction results in the formation of N6-[(+/-)-1-(phenyl)-propyl]-adenosine, a significantly more complex molecule with potential applications in biochemical research. chemicalbook.com Such syntheses highlight the role of this compound as a foundational block for building intricate molecular structures. The Mannich reaction, a three-component reaction involving an amine, a non-enolizable aldehyde (like paraformaldehyde), and a carbonyl compound, is another area where this compound can be employed to create complex β-amino ketones. mdpi.com

| Starting Intermediate | Key Reagents | Final Product | Reaction Type |

|---|---|---|---|

| This compound | 6-chloropurine riboside, Triethylamine, Propanol | N6-[(+/-)-1-(phenyl)-propyl]-adenosine | Nucleophilic Aromatic Substitution |

Utilization as a Chiral Building Block for Enantiomerically Pure Compounds

The presence of a stereocenter at the first carbon of the propane (B168953) chain makes 1-Phenyl-1-propanamine a chiral molecule. This chirality is of paramount importance in modern drug discovery and development, where the biological activity of a compound often resides in a single enantiomer, while the other may be inactive or cause undesirable effects. enamine.net Consequently, the separated enantiomers of 1-Phenyl-1-propanamine serve as valuable chiral building blocks in asymmetric synthesis.

These enantiomerically pure forms are used to construct complex target molecules with specific, predetermined stereochemistry. Methods such as asymmetric synthesis, which may involve chiral catalysts or auxiliaries, are employed to produce single-enantiomer drugs. enamine.net The use of chiral building blocks like 1-Phenyl-1-propanamine is a fundamental strategy in these processes, allowing chemists to introduce a defined chiral center that guides the stereochemical outcome of subsequent reactions. This approach is critical for synthesizing optically pure active pharmaceutical ingredients.

Development and Validation of Analytical Reference Standards

In pharmaceutical quality control and research, the accurate quantification of chemical compounds is essential. This compound is utilized as a certified reference standard for the development and validation of analytical methods. clearsynth.compharmacopoeia.com An analytical procedure's validation is the process that demonstrates its suitability for its intended purpose, ensuring that measurements are accurate, precise, and reproducible. europa.euscielo.br

The availability of a high-purity reference standard of this compound is critical for validating methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net During validation, the standard is used to assess key analytical parameters.

Key Validation Parameters:

Accuracy: The closeness of test results to the true value, often determined by recovery studies using the reference standard. europa.eugavinpublishers.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eugavinpublishers.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eugavinpublishers.com

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eugavinpublishers.com

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively. researchgate.net

| Parameter | Description | Role of Reference Standard |

|---|---|---|

| Accuracy | Closeness of results to the true value. | Used to prepare samples of known concentration to assess recovery. |

| Precision | Agreement among a series of measurements. | Used to prepare identical samples to test repeatability. |

| Linearity | Proportionality of signal to concentration. | Used to create a calibration curve over a specific concentration range. |

| Specificity | Ability to measure only the analyte of interest. | Helps to confirm the identity and retention time of the analyte peak. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be measured reliably. | Used to determine the lower limit of the method's quantitative range. |

Contributions to Method Development for Amine Purification Techniques

The purification of amines from reaction mixtures is a common challenge in organic synthesis. Impurities can include unreacted starting materials, reagents, and byproducts. This compound can serve as a model compound in the development and optimization of purification techniques for primary amines.

Methods such as extraction, crystallization, and chromatography are commonly employed. helsinki.fi Solid-Phase Extraction (SPE) is a technique that has gained traction for the purification of compound libraries, including amines. sciforum.net This method utilizes a solid sorbent to selectively retain either the target compound or impurities, allowing for their separation. sciforum.net For basic compounds like amines, ion-exchange cartridges (e.g., SCX, sulfonic acid-based) are effective. The crude reaction mixture is loaded onto the cartridge, non-basic impurities are washed away, and the desired amine is subsequently eluted with a basic solution. sciforum.net Research into optimizing such techniques often involves using well-characterized amines like 1-Phenyl-1-propanamine to evaluate the efficiency, capacity, and selectivity of different sorbents and elution conditions.

Employment in the Study of Biological Systems and Targets

As a phenethylamine (B48288) derivative, this compound has been used in neuropharmacological research to study biological systems and targets. Its structure allows it to interact with neurotransmitter systems, and studies suggest it can influence the release of key monoamine neurotransmitters such as dopamine (B1211576) and norepinephrine.

By acting on these systems, the compound can be used as a pharmacological tool to probe the function of specific receptors and transporters. Researchers can use it to investigate the physiological roles of these neurotransmitter pathways and to understand the mechanisms of action of other psychoactive substances. This employment is crucial for elucidating the complex signaling networks within the central nervous system.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. These studies involve synthesizing a series of related compounds (analogues) by systematically modifying the structure of a parent molecule and evaluating how these changes affect its biological activity. This compound serves as an excellent scaffold for such studies.

Chemists can introduce various modifications to its structure, such as:

N-Alkylation: Adding alkyl groups (e.g., methyl) to the nitrogen atom to explore the impact of steric bulk and basicity on activity. sigmaaldrich.com

Ring Substitution: Placing substituents (e.g., fluorine, chlorine) at different positions on the phenyl ring to alter electronic properties and metabolic stability. evitachem.com

Side-Chain Modification: Altering the length or branching of the propyl chain.

By comparing the biological activities of these derivatives, researchers can identify the key structural features required for a desired effect. For example, the synthesis of N-methyl-1-phenyl-1-propanamine or fluorinated analogues allows for a systematic investigation of how these specific modifications influence receptor binding or functional activity. sigmaaldrich.comevitachem.com This information is invaluable for the rational design of new molecules with improved potency, selectivity, or pharmacokinetic properties.

| Derivative Name | Structural Modification | Purpose of Modification in SAR |

|---|---|---|

| N-Methyl-1-phenyl-1-propanamine | Addition of a methyl group to the amine. | To study the effect of N-substitution on biological activity. |

| 1-(2-Fluorophenyl)propan-1-amine | Addition of a fluorine atom to the phenyl ring. | To enhance metabolic stability and bioavailability. |

| 1-Aryl-3-phenethylamino-1-propanone | Modification into a β-amino ketone structure. | To explore different pharmacophores for potential cytotoxic activity. mdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloropurine riboside |

| Triethylamine |

| N6-[(+/-)-1-(phenyl)-propyl]-adenosine |

| Paraformaldehyde |

| Dopamine |

| Norepinephrine |

| N-Methyl-1-phenyl-1-propanamine |

| 1-(2-Fluorophenyl)propan-1-amine |

| 1-Aryl-3-phenethylamino-1-propanone |

Q & A

Q. How can the purity of 1-phenyl-1-propanamine hydrochloride be accurately determined in a research setting?

To assess purity, combine HPLC area normalization (e.g., 98.80% purity) with total nitrogen content analysis (e.g., 102.50% nitrogen equivalence) to cross-validate results. Discrepancies may arise from non-nitrogen impurities or method-specific biases. For example, HPLC detects organic impurities, while nitrogen analysis quantifies amine content. Always calibrate instruments against certified reference standards .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Use 1H NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, amine/alkyl protons at δ 1.5–3.0 ppm). Compare spectra with literature or databases (e.g., ChemSpider or PubChem entries for related amines). Complement with mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z corresponding to C9H14ClN) and elemental analysis to validate stoichiometry .

Q. What are the recommended storage conditions for this compound?

Store in a tightly sealed container at controlled room temperature (15–25°C) in a dry, dark environment to prevent hydrolysis or photodegradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability data from related compounds suggest periodic re-testing every 3 years under these conditions .

Advanced Research Questions

Q. How should researchers resolve discrepancies between HPLC and nitrogen content purity assessments?

Discrepancies (e.g., 98.80% HPLC vs. 102.50% nitrogen) may indicate non-nitrogenous impurities (e.g., solvents, inorganic salts) or analytical method limitations. Perform additional characterization via:

Q. What experimental approaches evaluate the stability of this compound under varying conditions?

Conduct accelerated stability studies :

- pH stability : Dissolve in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and track changes in absorbance spectra. Stability-indicating assays should confirm the absence of degradation products (e.g., phenylpropanamine or free amine) .

Q. How is the pharmacological interaction potential of this compound assessed in vitro?

Use competitive binding assays (e.g., radioligand displacement for amine receptors) and cell viability assays (e.g., MTT/WST-1 in neuronal or hepatic cell lines). For metabolic interactions, employ cytochrome P450 inhibition screening (e.g., CYP2D6/CYP3A4 isoforms). Compare with structurally similar compounds like aniline derivatives or propanamine analogs, noting differences in receptor affinity or toxicity thresholds .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., purity vs. yield), systematically isolate variables (e.g., synthetic route, purification method) and validate with orthogonal techniques .

- Safety Protocols : Refer to safety data sheets (SDS) for handling guidelines, including PPE (gloves, goggles) and emergency procedures for inhalation/skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.